(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid
Description
(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid is a synthetic organic compound featuring a conjugated α,β-unsaturated carboxylic acid moiety linked to a Boc-protected pyrrole ring. The tert-butoxycarbonyl (Boc) group serves as a protective group for the pyrrole nitrogen, enhancing stability during synthesis and handling. The (2E)-configuration of the propenoic acid chain ensures planarity, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h4-8H,1-3H3,(H,14,15)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTWJKYTBYYMDG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC=C1/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid typically involves the protection of the pyrrole nitrogen with a Boc group. This can be achieved by reacting the pyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Substitution: Reagents like aluminum chloride (AlCl3) can be used for selective cleavage of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation reactions can produce various oxidized derivatives of the compound .
Scientific Research Applications
Organic Synthesis
(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid serves as a versatile building block in organic synthesis. It is utilized for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions enhances its utility as a scaffold for drug design.
Biochemical Probes
In biological research, this compound is investigated as a biochemical probe to study enzyme mechanisms and interactions. Its structural features allow it to interact selectively with specific enzymes or receptors, providing insights into biochemical pathways related to inflammation and cell proliferation .
Therapeutic Potential
The compound has been explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that it may modulate pathways involved in inflammation and apoptosis, making it a candidate for further development in therapeutic applications .
Material Science
In industry, this compound is utilized in developing new materials and polymers with specific properties. Its unique chemical structure allows for modifications that can tailor materials for particular uses in electronics or coatings .
Case Study 1: Enzyme Interaction Studies
A study examined the interaction of this compound with cyclooxygenase enzymes (COX). The results showed that the compound could inhibit COX activity, suggesting its potential as an anti-inflammatory agent. This interaction was characterized using kinetic assays and molecular docking simulations, highlighting its role as a selective inhibitor.
Case Study 2: Anticancer Activity
In another study focused on cancer treatment, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways, making it a promising candidate for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of (2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid primarily involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during subsequent chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
*Estimated based on analogs in .
Biological Activity
(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid is a synthetic organic compound notable for its unique structural features, including a pyrrole ring and a tert-butoxycarbonyl (Boc) group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer effects.
The molecular formula of this compound is C12H17NO4, with a molecular weight of 239.27 g/mol. Its IUPAC name is (E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrol-4-yl]prop-2-enoic acid. The compound exhibits a distinctive chemical structure that allows it to participate in various chemical reactions, including oxidation and reduction processes.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets in biological systems. It is hypothesized that it may modulate pathways related to inflammation and cell proliferation by interacting with enzymes or receptors involved in these processes.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on pyrrole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that similar pyrrole-containing compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways. The presence of the Boc group may enhance the compound's stability and bioavailability, making it a candidate for further development in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study on related compounds indicated that modifications to the pyrrole ring and the Boc group significantly affect biological activity. For instance, altering the substituents on the pyrrole ring can enhance anti-inflammatory effects while maintaining low toxicity profiles . This suggests that careful design and modification can optimize therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
